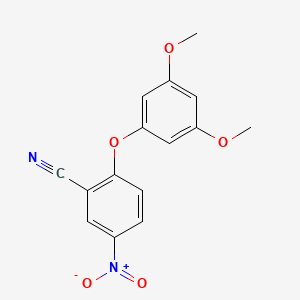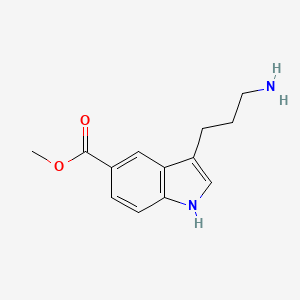
methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals This compound is characterized by the presence of an indole core substituted with a methyl ester group at the 5-position and an aminopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Functional Group Introduction: The 5-position of the indole ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction, followed by esterification to introduce the methyl ester group.
Aminopropyl Substitution: The 3-position of the indole ring is then substituted with an aminopropyl group through a nucleophilic substitution reaction using 3-bromopropylamine as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohols or primary amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This can lead to modulation of enzyme activity, receptor binding, and signal transduction pathways, ultimately resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but contains a triethoxysilane group instead of an indole core.
N-Methyl-3-aminopropyltrimethoxysilane: Contains a trimethoxysilane group and a methyl group on the nitrogen atom.
Uniqueness
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both the methyl ester and aminopropyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)9-4-5-12-11(7-9)10(8-15-12)3-2-6-14/h4-5,7-8,15H,2-3,6,14H2,1H3 |
InChI Key |
AUENRBJHFYRCNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


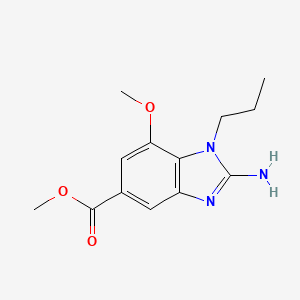
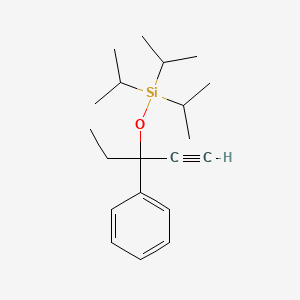
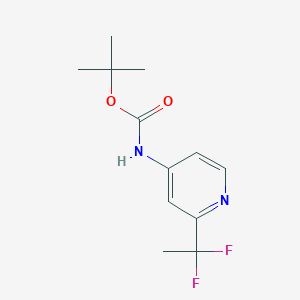
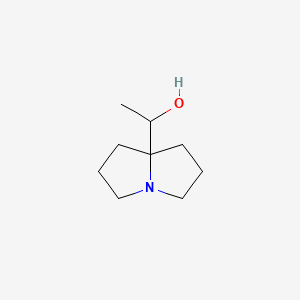
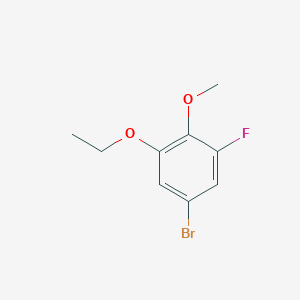
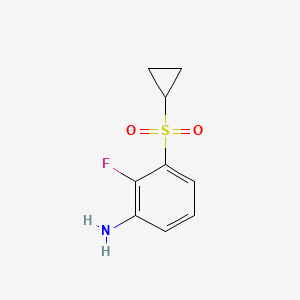
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
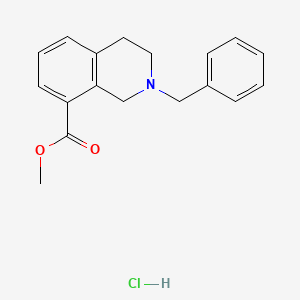
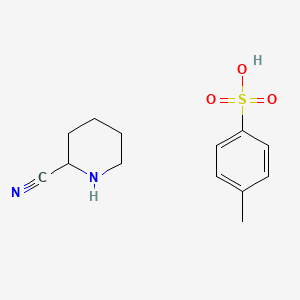
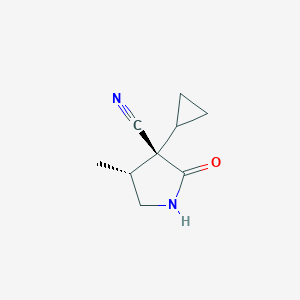
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
